molecular formula C13H17N3OS B2628689 (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline CAS No. 497223-38-8

(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline

Cat. No.: B2628689
CAS No.: 497223-38-8
M. Wt: 263.36
InChI Key: QPYRLSBRGMJDHW-SFHVURJKSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name this compound provides a precise description of the compound’s architecture. Breaking down the nomenclature:

  • Aniline backbone : The parent structure is a benzene ring substituted with an amino group (-NH₂) at the para position.
  • Sulfinyl bridge : A sulfinyl group (-S(O)-) links the aniline to a methylene (-CH₂-) spacer.
  • Imidazole substituent : The methylene group connects to the 5-position of a 1-propyl-1H-imidazole ring, where the nitrogen at the 1-position bears a propyl chain.

The molecular formula C₁₃H₁₇N₃OS (molecular weight: 263.36 g/mol) confirms the presence of 13 carbon atoms, 17 hydrogens, three nitrogens, one oxygen, and one sulfur. Key physical properties include a melting point of 141–142°C and a predicted boiling point of 558.6±40.0°C, reflecting moderate thermal stability. The sulfinyl group’s polar nature contributes to a density of 1.28±0.1 g/cm³ and a pKa of 6.32±0.13, indicating mild basicity.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₇N₃OS
Molecular Weight 263.36 g/mol
Melting Point 141–142°C
Boiling Point 558.6±40.0°C (Predicted)
Density 1.28±0.1 g/cm³ (Predicted)
pKa 6.32±0.13 (Predicted)

The stereochemical designation (S) at the sulfinyl sulfur atom arises from the Cahn-Ingold-Prelog priority rules, where the lone pair occupies the lowest priority position. This configuration critically influences the molecule’s three-dimensional geometry and interaction with chiral environments.

Properties

IUPAC Name

4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYRLSBRGMJDHW-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=NC=C1C[S@](=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.

    Attachment of the Sulfinyl Group: The sulfinyl group is introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Aniline: The final step involves coupling the sulfinyl-imidazole intermediate with aniline under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding thioether.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aniline moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline in anticancer research. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study published in ResearchGate demonstrated that compounds with similar structures exhibited significant anticancer properties, suggesting that this compound could be explored as a lead compound in cancer therapy .

Inhibitory Effects on Enzymes

Another notable application is its role as an enzyme inhibitor. Compounds containing imidazole and sulfinyl groups have been shown to exhibit inhibitory effects on various enzymes, including those involved in cancer progression and inflammation. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation due to its structural characteristics .

Case Study 1: Synthesis and Characterization

A significant aspect of research involving this compound is its synthesis and characterization. A recent patent outlines an improved method for synthesizing similar compounds, emphasizing the importance of optimizing yield and purity for pharmaceutical applications . This process can potentially be adapted for the synthesis of this compound, enhancing its availability for further research.

Case Study 2: Biological Evaluation

In a comparative study evaluating various sulfinamide derivatives, this compound was included due to its structural novelty. The study found that it exhibited promising biological activity comparable to known inhibitors, thus suggesting potential therapeutic applications in treating diseases like chronic myelogenous leukemia .

Mechanism of Action

The mechanism of action of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfinyl group can participate in redox reactions, affecting cellular oxidative stress levels. The aniline moiety can interact with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Thioether Precursor: 4-(((1-Propyl-1H-imidazol-5-yl)methyl)thio)aniline (CAS: 597583-17-0)
  • Structure : The thioether analog lacks the sulfinyl oxygen, replacing it with a sulfur atom (–S–).
  • Properties :
    • Molecular Formula: C₁₃H₁₇N₃S
    • Molar Mass: 247.36 g/mol
    • Melting Point: 49–51°C
    • pKa: 6.62 (predicted)
  • Comparison :
    • The sulfinyl group in the target compound increases polarity, likely raising its melting point and altering solubility.
    • The thioether’s lower oxidation state makes it less prone to further oxidation but reduces hydrogen-bonding capacity.
2.1.2 Benzimidazole-Based Sulfoxides (e.g., Compounds 3x, 3y, 3z)
  • Structure : These derivatives feature benzimidazole cores with sulfinyl-linked pyridylmethyl groups (e.g., 3x: 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylsulfinyl]benzimidazole) .
  • Properties :
    • ¹H-NMR signals (e.g., δ 4.75–4.94 for sulfinyl-linked protons) .
    • Yields: 73–97% in synthesis .
  • Methoxy and methyl groups in 3x–3z improve lipophilicity, whereas the target’s propyl group may offer intermediate hydrophobicity.
2.1.3 (S)-1-Bromo-4-(methylsulfinyl)benzene (CAS: 145166-15-0)
  • Structure : A simpler sulfoxide with a bromine substituent.
  • Properties :
    • Purity: 97%
    • Density: ~1.3 g/cm³ (estimated) .
  • Comparison :
    • The absence of an imidazole or aniline in this compound limits its bioactivity but highlights the sulfinyl group’s electronic effects on adjacent substituents.

Physicochemical and Pharmacological Comparisons

Property (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline 4-(((1-Propyl-1H-imidazol-5-yl)methyl)thio)aniline Benzimidazole Derivative 3x
Molecular Weight 263.36 g/mol 247.36 g/mol ~550–600 g/mol
Key Functional Groups Sulfinyl (–SO–), aniline, imidazole Thioether (–S–), aniline, imidazole Sulfinyl, benzimidazole, pyridyl
Polarity High (due to sulfinyl) Moderate High (multiple aromatic and polar groups)
Synthetic Yield Not reported Not reported 73–97%
Bioactivity Potential antiviral intermediate Unreported Antacid/proton-pump inhibitor motifs

NMR and Spectroscopic Differences

  • ¹H-NMR : The sulfinyl group in the target compound causes distinct splitting patterns (e.g., AB quartets at δ ~4.8–5.0) due to diastereotopic protons, unlike the thioether’s simpler singlet or multiplet signals .
  • Aniline Protons : The target’s aniline –NH₂ group may resonate downfield (δ ~6.6–7.0) compared to benzimidazole derivatives’ aromatic protons (δ ~7.4–8.2) .

Biological Activity

(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline is a chiral compound with a unique structure that includes a sulfinyl group attached to an aniline moiety and a propyl-imidazole substituent. This structural configuration suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3OS
  • Molecular Weight : 263.36 g/mol
  • CAS Number : 497223-38-8
  • Purity : Typically around 95% to 97% in commercial preparations.

The biological activity of this compound can be attributed to its ability to mimic biological molecules, particularly those containing imidazole rings, such as histidine. The sulfinyl group may facilitate interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, related imidazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties:

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleImidazole ringAntimicrobial, enzyme inhibition
2-(Methylthio)anilineThioether instead of sulfinylAntioxidant, anti-inflammatory
4-(Methylsulfonyl)anilineSulfonamide derivativeAntimicrobial, potential anticancer effects
(S)-N-(1-Hydroxypropyl)anilineHydroxymethyl substitutionNeuroprotective properties

The presence of the sulfinyl group could enhance the compound's reactivity and interaction with microbial enzymes, potentially leading to effective antimicrobial agents.

Antiviral Potential

Imidazole-containing compounds have been explored as antiviral agents due to their ability to inhibit viral replication mechanisms. For example, certain imidazole derivatives have demonstrated efficacy against viruses by targeting specific viral proteins or enzymes necessary for replication. The unique structure of this compound could similarly confer antiviral properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline, and how can oxidation steps be optimized to achieve the sulfinyl group?

  • Methodology : The sulfinyl group is typically introduced via controlled oxidation of a thioether precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under anhydrous conditions. A reflux system with xylene or toluene (as in ) may enhance reaction efficiency. For enantiomeric control, chiral catalysts or chiral stationary phases in chromatography (e.g., chiral HPLC) are critical to isolate the (S)-enantiomer .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry of the oxidizing agent to avoid over-oxidation to sulfone derivatives.

Q. How can X-ray crystallography be employed to confirm the stereochemistry and molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like methanol or dichloromethane. Use SHELX software ( ) for structure refinement. Key parameters include the sulfinyl group’s torsion angle and imidazole ring planarity to validate the (S)-configuration .
  • Troubleshooting : If crystallization fails, consider co-crystallization with stabilizing agents (e.g., crown ethers) or explore polymorph screening.

Q. What solubility and stability profiles should be considered when designing experiments involving this compound?

  • Methodology : Solubility tests in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., ethyl acetate) are essential. Stability under varying pH and temperature can be assessed via UV-Vis spectroscopy or HPLC ( ). The aniline moiety may require protection (e.g., acetylation) to prevent oxidation during storage .
  • Data Interpretation : Compare with structurally related sulfinyl-aniline derivatives (), noting enhanced solubility in aprotic solvents due to the sulfinyl group’s polarity.

Advanced Research Questions

Q. How can the enantiomeric purity of the (S)-sulfinyl group be rigorously validated, and what analytical techniques are most effective?

  • Methodology : Chiral HPLC using columns like Chiralpak IG or OD-H with hexane/isopropanol mobile phases provides high resolution. Circular dichroism (CD) spectroscopy can corroborate results by analyzing Cotton effects near 250–300 nm ( ). Cross-validate with nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement .
  • Challenges : Baseline separation of enantiomers may require gradient elution optimization.

Q. What mechanistic insights link the sulfinyl group to biological activity, particularly in antiviral or receptor-targeted applications?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the sulfinyl group and target proteins (e.g., viral proteases or CXCR4 receptors, as in ). Compare with sulfonyl analogs (e.g., TAK-652 in ) to assess sulfinyl’s role in hydrogen bonding and steric effects .
  • Experimental Design : Synthesize analogs with modified sulfinyl groups and evaluate IC50 values in cell-based assays.

Q. How can advanced chromatographic techniques resolve co-eluting impurities in synthesized batches?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high sensitivity. Use gradient programs with C18 columns (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phases of acetonitrile/0.1% formic acid ( ). For persistent impurities, consider preparative HPLC or derivatization (e.g., trifluoroacetylation) .
  • Troubleshooting : Adjust column temperature or buffer pH to improve peak symmetry.

Q. How should researchers address contradictory data between NMR and mass spectrometry during structural elucidation?

  • Methodology : Cross-validate using heteronuclear correlation NMR (e.g., HSQC, HMBC) to resolve signal overlap. For MS discrepancies, perform high-resolution mass spectrometry (HRMS) to confirm molecular formula. If degradation is suspected (e.g., sulfoxide reduction), conduct stability studies under inert atmospheres .
  • Case Study : A mismatch between observed [M+H]+ and theoretical mass may indicate adduct formation or solvent impurities—re-run samples with fresh solvents.

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